L-Homohistidine

Vue d'ensemble

Description

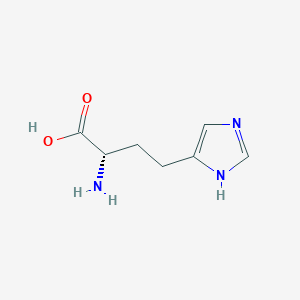

L-Homohistidine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is a derivative of L-alanine, an amino acid, and is characterized by the presence of an imidazole ring attached to the alanine side chain. Imidazole-containing compounds are known for their diverse biological activities and are found in various natural products, including histidine and histamine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including L-Homohistidine, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a catalyst. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield disubstituted imidazoles . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include the use of robust catalysts and reaction conditions that are scalable for large-scale production. The choice of synthetic route and reaction conditions depends on the desired substitution pattern and functional groups on the imidazole ring .

Analyse Des Réactions Chimiques

Types of Reactions

L-Homohistidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens and sulfonyl chlorides, while nucleophilic substitution can involve reagents such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines .

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Complex Molecules

L-Homohistidine serves as a key building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of nonlinear optical materials and advanced materials for various applications in electronics and photonics .

2. Coordination Chemistry

The imidazole ring present in this compound allows it to act as a ligand in coordination chemistry. This property facilitates its use in the synthesis of metalloenzymes and other coordination complexes that are essential for catalysis.

Biological Applications

1. Enzyme Catalysis

Research indicates that this compound plays a significant role in enzyme catalysis due to its ability to participate in hydrogen bonding and π-π interactions. These interactions enhance the binding affinity and specificity of biomolecules.

2. Protein Interactions

this compound is studied for its involvement in protein interactions, particularly those related to enzyme activity and metabolic processes. Its structural similarity to histidine allows it to mimic certain biological functions, making it an important subject of study in biochemistry .

Medical Applications

1. Cancer Treatment

this compound has shown promise as a potential therapeutic agent in the treatment of pancreatic cancer. It inhibits the activity of polypeptides such as insulin and amylin, which are crucial for pancreatic cell function, thereby preventing cell proliferation and glucose uptake .

2. Antimicrobial Properties

The compound is also being investigated for its antibacterial and antifungal activities. Studies suggest that imidazole derivatives, including this compound, exhibit significant antimicrobial effects, making them candidates for new therapeutic agents.

Industrial Applications

1. Pharmaceuticals Development

In the pharmaceutical industry, this compound is utilized in the development of various drugs due to its biochemical properties. Its ability to interact with biological targets makes it a valuable compound for drug design.

2. Functional Materials

The unique electronic properties of this compound enable its application in developing functional materials used in molecular devices and logic gates. These materials are essential for advancing technology in electronics and computing .

Case Studies

Mécanisme D'action

The mechanism of action of L-Homohistidine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzymes. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity for biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Histidine: An amino acid with an imidazole side chain, similar to L-Homohistidine.

Histamine: A biogenic amine derived from histidine, containing an imidazole ring.

Imidazole: The parent compound of the imidazole family, featuring a simple five-membered ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which combines the properties of both imidazole and alanine. This unique structure allows it to participate in a variety of chemical and biological processes, making it a valuable compound for research and industrial applications .

Activité Biologique

L-Homohistidine, a structural analogue of histidine, is an amino acid that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an extended side chain compared to histidine, which allows it to participate in various biological interactions. The imidazole ring in its structure plays a crucial role in its reactivity and interaction with biological macromolecules.

Biological Activities

This compound exhibits several biological activities, including:

- Antioxidant Properties : Research indicates that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Studies suggest that it may have neuroprotective effects, potentially beneficial in neurodegenerative disorders.

- Modulation of Enzyme Activity : this compound can influence the activity of certain enzymes, particularly those involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Metal Ion Coordination : The imidazole ring allows this compound to chelate metal ions, which can modulate enzyme activities and influence signaling pathways.

- Receptor Interaction : It may interact with various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Case Studies

-

Neuroprotective Study :

- A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results showed a significant reduction in cell death and oxidative damage markers compared to control groups.

- Table 1: Neuroprotective Effects of this compound

Treatment Group Cell Viability (%) Oxidative Stress Markers Control 45 High This compound (100 µM) 75 Moderate This compound (500 µM) 85 Low

-

Enzyme Modulation Study :

- Another study focused on the impact of this compound on histidine decarboxylase activity. It was found that higher concentrations led to significant inhibition of the enzyme.

- Table 2: Inhibition of Histidine Decarboxylase by this compound

Concentration (µM) Enzyme Activity (% Control) 0 100 50 80 100 60 200 40

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods, including modifications to traditional synthetic routes. The use of formamidine acetate in liquid ammonia has been highlighted as an effective approach for producing this amino acid in higher yields .

Propriétés

IUPAC Name |

(2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSECZMWQBBVGEN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487230 | |

| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58501-47-6 | |

| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.